Dimethazan

Description

Historical Trajectories in Xanthine (B1682287) Chemistry Research

The study of xanthine chemistry traces its roots back to the early 19th century, with the isolation of xanthine itself in 1817 by German chemist Emil Fischer, who later coined the name "xanthine" in 1899 researchgate.net. Xanthines are naturally occurring heterocyclic alkaloids based on the purine (B94841) scaffold (1H-purine-2,6(3H,7H)-diones), characterized by a fused pyrimidine (B1678525) and imidazole (B134444) ring system researchgate.net.

Key xanthine alkaloids, such as caffeine (B1668208), theobromine, and theophylline (B1681296), were discovered and characterized during this period. Caffeine was isolated in 1820, its structure elucidated in 1882, and its synthesis achieved in 1885 by Emil Fischer researchgate.netiiab.me. Theobromine was isolated in 1842, and theophylline in 1888 iiab.me. These compounds quickly garnered scientific interest due to their diverse physiological effects. For instance, theophylline found use as a diuretic by 1907, following its availability through chemical synthesis iiab.me.

Xanthines play crucial roles as intermediates in the purine degradation pathway and in the cellular generation of important molecules like guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP) researchgate.net. From a pharmaceutical perspective, xanthine derivatives have been recognized for a wide array of biological activities, including cyclic nucleotide phosphodiesterase inhibition and antagonism of adenosine (B11128) receptors researchgate.net. Dimethazan, being a member of this class and a caffeine derivative, naturally falls within this rich historical context of xanthine research researchgate.netnih.govgoogle.com.

Contextualization of this compound within Advanced Organic Synthesis

This compound is a synthetic compound, and its creation exemplifies principles central to advanced organic synthesis, particularly the derivatization of existing chemical scaffolds to explore new properties or enhance known activities nih.govnih.gov. The reported preparation of this compound involves theophylline and dimethyl-2-chloroethylamine nih.gov. This synthetic route highlights the strategic modification of a known xanthine scaffold (theophylline) to introduce new functional groups, a common practice in medicinal chemistry and advanced organic synthesis.

Advanced organic synthesis is fundamentally concerned with the design and production of complex molecules with novel structures and functions, which is critical for developing new drugs and functional materials lehigh.edumdpi.com. This field emphasizes a mechanistic understanding of reactions, multi-step synthesis, and the application of modern methodologies for forming carbon-carbon and carbon-heteroatom bonds lehigh.edumdpi.comontosight.ai. The synthesis of xanthine derivatives, including this compound, often employs established synthetic strategies such as Traube's synthesis and one-pot synthesis, alongside more miscellaneous approaches, as highlighted in recent reviews on xanthine synthesis researchgate.netnih.govnih.gov. These methods enable the systematic modification of the xanthine core at various positions, contributing to structural diversity and the exploration of new chemical space researchgate.netnih.govresearchgate.net.

Contemporary Research Paradigms in this compound Chemistry

Contemporary research in this compound chemistry, while not extensively detailed in publicly available recent literature as a primary focus, is implicitly guided by broader paradigms in xanthine research and drug discovery. This compound's continued recognition in chemical and pharmaceutical databases underscores its persistent interest in the scientific community nih.govcollaborativedrug.com.

A significant contemporary research paradigm relevant to this compound is the ongoing investigation into xanthine derivatives as modulators of adenosine receptors. This compound is classified as an adenosine antagonist, a property shared with other well-known xanthines like caffeine and theophylline google.com. This classification places this compound within a field actively pursuing the design of new compounds with specific affinities and selectivities for adenosine receptor subtypes, which are implicated in various physiological and pathological processes researchgate.netnih.govresearchgate.netresearchgate.net.

The ongoing research into compounds like this compound contributes to a deeper understanding of their chemical properties and potential interactions within biological systems, aligning with the broader goals of medicinal chemistry to identify and develop novel chemical entities nih.govcollaborativedrug.com.

Data Tables

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 10612 | wikipedia.orgnih.gov |

| CAS Number | 519-30-2 | wikipedia.orgnih.gov |

| Molecular Formula | C₁₁H₁₇N₅O₂ | wikipedia.orgnih.gov |

| Molecular Weight | 251.29 g/mol | wikipedia.orgnih.gov |

| IUPAC Name | 7-[2-(dimethylamino)ethyl]-1,3-dimethylpurine-2,6-dione | wikipedia.orgnih.gov |

| Synonyms | This compound [INN], 7-(2-dimethylaminoethyl)theophylline, 1,3-dimethyl-7-(2-dimethylaminoethyl)xanthine | wikipedia.orgnih.govnih.gov |

| Classification | Oxopurine, Xanthine derivative, Caffeine derivative | wikipedia.orgresearchgate.netnih.gov |

| Physical State | Solid | nih.gov |

| Melting Point | 95°C (this compound), 260°C (Hydrochloride) | nih.gov |

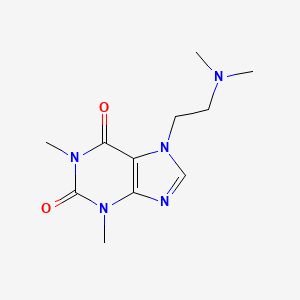

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[2-(dimethylamino)ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c1-13(2)5-6-16-7-12-9-8(16)10(17)15(4)11(18)14(9)3/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKUGKVVUUGBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199858 | |

| Record name | Dimethazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-30-2 | |

| Record name | 7-[2-(Dimethylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H943V308AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dimethazan and Its Analogs

Foundational Synthetic Routes to Dimethazan

The foundational synthesis of this compound involves the N-alkylation of theophylline (B1681296).

The retrosynthetic analysis of this compound (Compound 1 ) reveals theophylline (Compound 2 ) as a key precursor. This compound can be conceptually disconnected at the N-7 to carbon bond of the dimethylaminoethyl side chain, suggesting theophylline as the core xanthine (B1682287) structure and dimethyl-2-chloroethylamine (Compound 3 ) as the alkylating agent. mdpi.com

Figure 1: Retrosynthetic Analysis of this compound

The primary chemical pathway for this compound synthesis involves the reaction of theophylline with dimethyl-2-chloroethylamine. Early literature references describe this preparation from theophylline and dimethyl-2-chloroethylamine. mdpi.com This reaction typically proceeds via a nucleophilic substitution where the nitrogen at the N-7 position of theophylline acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in dimethyl-2-chloroethylamine.

Choice of Base: A suitable base is crucial to deprotonate the N-H of theophylline, making the nitrogen more nucleophilic. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). mdpi.com

Solvent Selection: The solvent plays a significant role in reaction kinetics and product solubility. Dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used for N-alkylation of xanthines. mdpi.com

Temperature and Reaction Time: Reaction temperature and duration are critical for achieving optimal yields and minimizing side reactions. For some xanthine derivatizations, reactions have been carried out at temperatures ranging from room temperature to reflux conditions. mdpi.com

Stoichiometry: The molar ratio of reactants and base can influence the yield and selectivity of the desired product.

For example, in the synthesis of other xanthine derivatives, conditions like K₂CO₃ in DMF at 25 °C for 24 hours have been reported for N-alkylation, and Cu(OAc)₂·H₂O in THF at 75 °C for 3 hours for other coupling reactions. mdpi.com Optimization of reaction conditions, including solvent, base, molar ratios, temperature, and reaction time, is a standard practice in organic synthesis to improve yields and purity. mdpi.com

Advancements in Sustainable this compound Synthesis

While explicit "green chemistry" advancements for this compound specifically are not widely documented, the broader field of xanthine synthesis has seen efforts towards more sustainable practices.

Applying green chemistry principles to this compound production would involve strategies aimed at reducing environmental impact and improving resource efficiency. Key principles relevant to its synthesis include:

Atom Economy: Maximizing the incorporation of all atoms from the reactants into the final product, minimizing waste.

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that pose little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and, where possible, replacing them with more environmentally benign alternatives. For instance, in the synthesis of other pharmaceutical compounds like dimethindene, a shift from petroleum-based volatile organic compounds (VOCs) to eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been demonstrated, leading to improved yields and reduced environmental impact. mdpi.comresearchgate.net

Design for Energy Efficiency: Minimizing energy requirements, potentially through conducting reactions at ambient temperature and pressure.

Use of Catalytic Reagents: Employing catalytic rather than stoichiometric reagents to reduce waste.

The development of solvent-free and catalytic approaches represents significant advancements in sustainable synthesis.

Solvent-Free Synthesis: Conducting reactions without traditional organic solvents can significantly reduce waste and environmental hazards. While specific solvent-free methods for this compound are not detailed, the trend in organic synthesis is towards such methods, often employing solid-state reactions or eutectic mixtures.

Catalytic Approaches: Catalysis can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, thereby reducing energy consumption and waste. For instance, in the synthesis of various organic compounds, including some heterocyclic systems, magnetic nanoparticles and other hybrid catalysts have been explored for their reusability and efficiency under mild conditions. mdpi.com The use of catalysts in N-alkylation reactions of heterocycles is an active area of research, aiming to replace stoichiometric reagents and harsh conditions.

Design and Synthesis of Novel this compound Derivatives and Congeners

This compound is a methylxanthine, and the synthesis of novel xanthine derivatives and congeners is an active area of research due to their diverse biological activities. The xanthine scaffold offers multiple sites for chemical modification, primarily at the nitrogen atoms (N-1, N-3, N-7, N-9) and the C-8 position of the purine (B94841) ring. mdpi.comjst.go.jpacs.orgresearchgate.netdergipark.org.tr

Common strategies for designing and synthesizing novel this compound derivatives or related xanthine compounds include:

N-Alkylation: Similar to this compound's synthesis, varying the alkylating agent can lead to a wide range of N-substituted xanthines. For example, theophylline has been alkylated with propargyl bromide to form 7-(prop-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which can then be further functionalized. mdpi.com

Modifications at C-8: The C-8 position of the xanthine core is another common site for derivatization. This can involve:

Suzuki-Miyaura Cross-Coupling: Reaction of 8-chlorocaffeine (B118225) (a related methylxanthine) with aryl(hetaryl)boronic acids to introduce diverse aromatic or heteroaromatic substituents at C-8. mdpi.com

Click Chemistry (CuAAC): Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions of 8-ethynylcaffeine with various azides to form 1,2,3-triazole-substituted derivatives. mdpi.com

A3-Coupling Reactions: One-pot three-component reactions involving 8-ethynylcaffeine, formaldehyde, and secondary amines to introduce complex amino-substituted chains at C-8. mdpi.com

Ring Closure Reactions: Some xanthine derivatives are synthesized through ring closure methods, building the purine core from smaller precursors. researchgate.net

Introduction of Diverse Moieties: Researchers introduce various functional groups, including pyrethroid motifs, to explore new biological activities. acs.org

These synthetic approaches allow for the creation of a vast library of xanthine derivatives with varied chemical and biological properties, contributing to the ongoing exploration of this compound class.

Rational Design Strategies for Structural Diversification

Rational design strategies are pivotal in the synthesis of chemical analogs, aiming to optimize specific properties such as activity, selectivity, or metabolic stability. This approach is rooted in a deep understanding of the target molecule's structure-activity relationships and its interactions with biological systems. For compounds like this compound, which belong to the xanthine class, structural diversification often involves modifying substituents on the purine ring or the side chain.

Key aspects of rational design include:

Structure-Guided Modifications: This involves analyzing the core scaffold and identifying positions amenable to chemical modification without compromising the fundamental activity or stability. For instance, in the design of various chemical derivatives, the introduction of specific ring structures or aromatic residues at certain positions has been shown to significantly impact binding affinity. fishersci.ca

Computer-Aided Drug Design (CADD): Computational tools, including molecular docking and molecular dynamics simulations, are frequently employed to predict how modifications might affect interactions with target proteins or enzymes. This allows for the in silico screening of potential analogs before their laborious chemical synthesis. wikipedia.org

Exploration of Chemical Space: Rational design guides the systematic exploration of chemical space around a lead compound. This can involve varying the length and branching of alkyl chains, introducing different heteroatoms, or incorporating various cyclic or aromatic substituents. For example, studies on other chemical derivatives have shown that bulky substituent groups or the introduction of specific functional groups (e.g., halogens) can remarkably influence activity. wikipedia.org Similarly, the presence of small hydrophobic side chains or hydrogen bond acceptors at specific positions can be favored for enhanced binding. fishersci.ca

Stereoselective Synthesis and Isomer Elucidation

This compound itself is an achiral molecule, meaning it does not possess chiral centers and therefore does not exhibit stereoisomerism (enantiomers or diastereomers). nih.gov However, the synthesis of its analogs, particularly those incorporating new chiral centers, necessitates the application of stereoselective synthetic methodologies.

Stereoselective synthesis is crucial for producing a desired stereoisomer with high purity, as different stereoisomers can exhibit distinct biological activities, pharmacokinetic profiles, and safety characteristics. Common strategies include:

Asymmetric Catalysis: This involves the use of chiral catalysts to direct the formation of a specific stereoisomer during a reaction. Metal-assisted asymmetric catalysis, for instance, has proven highly efficient in achieving high stereoselectivities in organic synthesis, often relying on the precise match between the transition metal and a chiral ligand.

Chiral Auxiliaries: These are temporary chiral groups attached to a reactant to control the stereochemical outcome of a reaction, and then subsequently removed.

Chemical Resolution: For racemic mixtures of analogs, chemical resolution techniques such as fractional crystallization with chiral resolving agents or chromatographic separation (e.g., chiral HPLC) can be employed to separate individual stereoisomers.

Following synthesis, the elucidation of the absolute and relative stereochemistry of the newly formed chiral analogs is paramount. Techniques for isomer elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for confirming the structure of synthesized compounds and can provide insights into stereochemistry, especially when combined with advanced 2D NMR techniques. wikipedia.org

X-ray Crystallography: This technique provides definitive three-dimensional structural information, allowing for the unambiguous determination of stereochemistry.

Optical Rotation: For chiral compounds, measuring optical rotation can confirm the presence of enantiomeric excess.

Advanced Reaction Techniques in Derivative Chemistry

The field of derivative chemistry constantly evolves, incorporating advanced reaction techniques to achieve greater synthetic efficiency, broader structural diversity, and improved sustainability. For the synthesis of this compound analogs and other complex heterocyclic compounds, several advanced methodologies are routinely employed:

Multicomponent Reactions (MCRs): MCRs are highly atom-economical and efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. This approach significantly reduces synthetic steps, purification processes, and waste generation, making it highly attractive for generating diverse chemical libraries of derivatives. For example, multicomponent reactions have been successfully utilized for the one-pot synthesis of dihydropyrimidinone (DHPM) derivatives, demonstrating high yields and simplified operations.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processes, including enhanced control over reaction parameters, improved heat and mass transfer, and increased safety for hazardous reactions. This can lead to higher yields and purities, and facilitate scale-up.

Catalysis (Organocatalysis, Biocatalysis): Beyond traditional metal catalysis, organocatalysis (using small organic molecules as catalysts) and biocatalysis (using enzymes) provide highly selective and environmentally benign routes for synthesizing complex molecules and their derivatives. These methods are particularly valuable for achieving stereoselective transformations under mild conditions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates and improve yields by efficiently heating reaction mixtures, often leading to shorter reaction times and cleaner product profiles.

Optimization of Reaction Conditions: Advanced techniques involve systematic optimization of reaction conditions (e.g., temperature, solvent, catalyst loading, reactant ratios) to maximize yield and purity and minimize by-product formation. This often includes exploring different solvent systems, including greener alternatives, to reduce environmental impact. fishersci.ca

Protecting Group Strategies: For complex syntheses involving multiple functional groups, the judicious use and removal of protecting groups are essential to ensure chemoselectivity and prevent undesired side reactions. fishersci.ca

Advanced Purification Techniques: Beyond standard column chromatography, techniques like flash chromatography, preparative HPLC, and supercritical fluid chromatography (SFC) are employed for the efficient separation and purification of complex mixtures of derivatives.

These advanced techniques collectively enable the efficient and precise construction of diverse this compound analogs, facilitating comprehensive structure-activity relationship studies and the exploration of novel chemical entities.

Theoretical and Computational Chemistry of Dimethazan

Quantum Chemical Investigations of Dimethazan Electronic Structure

Quantum chemical methods, primarily Density Functional Theory (DFT) and ab initio calculations, are instrumental in probing the electronic structure of this compound. These methods can predict the optimized three-dimensional geometry of the molecule, including precise bond lengths, bond angles, and dihedral angles, by minimizing its total energy. Beyond geometry, quantum chemical investigations reveal critical electronic properties that govern a molecule's behavior. researchgate.netnih.govniscpr.res.in

Key insights derived from such studies include:

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a direct indicator of chemical stability and reactivity. A smaller gap typically suggests higher reactivity. niscpr.res.in

Charge Distribution: Analysis of atomic charges (e.g., Mulliken charges or Natural Population Analysis) helps identify electron-rich and electron-deficient regions within the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. niscpr.res.in

Electrostatic Potential (MEP) Surface: The MEP surface visually represents the charge distribution around the molecule, highlighting areas that are attractive to positive or negative charges, which is crucial for understanding intermolecular interactions and recognition processes. niscpr.res.in

Spectroscopic Properties: Quantum chemical calculations can predict vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data for structural verification or used to predict properties of unknown derivatives. niscpr.res.innih.govnih.gov

Illustrative Data: Predicted Electronic Properties of this compound (Hypothetical Values)

| Property | Value (Unit) |

| HOMO Energy | -5.80 eV |

| LUMO Energy | -0.95 eV |

| Energy Gap (E_LUMO-E_HOMO) | 4.85 eV |

| Dipole Moment | 3.20 Debye |

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo simulations, complement quantum chemical studies by exploring the dynamic behavior of this compound and its interactions with surrounding environments, including solvents, membranes, or other biomolecules. These methods treat atoms as classical particles governed by force fields, enabling the simulation of systems with a large number of atoms over extended periods. google.comutep.edunih.gov

Molecular dynamics simulations are particularly effective in characterizing the non-covalent intermolecular forces that this compound might experience in different environments. These forces are critical determinants of a compound's solubility, conformational stability, and its ability to interact with other molecules. nih.gov

Types of intermolecular forces investigated include:

Hydrogen Bonding: Identification and quantification of hydrogen bonds (e.g., between this compound's oxygen or nitrogen atoms and protic solvents like water) are crucial for understanding solvation and specific recognition.

Electrostatic Interactions: Long-range attractive or repulsive forces between charged or polar regions of this compound and its surroundings play a significant role in its behavior in polar environments.

Hydrophobic Interactions: In aqueous solutions, nonpolar parts of this compound may aggregate to minimize contact with water, influencing its partitioning behavior.

By simulating this compound in various solvent systems (e.g., water, organic solvents), researchers can predict its solvation shell, diffusion coefficients, and conformational changes induced by the solvent. These studies can provide insights into how this compound might behave in biological systems, influencing its absorption and distribution.

Illustrative Data: Predicted Intermolecular Interaction Energies of this compound (Hypothetical Values)

| Interaction Type (with Water) | Energy (kcal/mol) |

| Hydrogen Bonding | -8.5 |

| Van der Waals | -3.2 |

| Electrostatic | -12.1 |

| Total Solvation Energy | -23.8 |

Computational methods are increasingly used to predict the chemical reactivity of compounds like this compound, offering insights into potential reaction pathways, stability, and susceptibility to degradation or transformation. mit.eduscience-symphony.comschrodinger.com

Approaches include:

Reaction Pathway and Transition State Calculations: By mapping out the energy landscape of a reaction, computational chemists can identify transition states—high-energy intermediates that represent the peak of the energy barrier for a reaction. Calculating the activation energy (the energy difference between reactants and the transition state) allows for the prediction of reaction rates and feasibility. mit.edu

Machine Learning for Reactivity Prediction: Advanced machine learning algorithms can be trained on large datasets of known reactions and molecular properties to predict reaction outcomes, yields, and selectivity for new compounds or conditions. science-symphony.comresearchgate.netpharmafeatures.com

Illustrative Data: Predicted Global Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Value (Unit) |

| Chemical Potential | -3.37 eV |

| Chemical Hardness | 2.42 eV |

| Electrophilicity Index | 2.34 eV |

| Nucleophilicity Index | 2.05 eV |

Cheminformatics Applications in this compound Research

Cheminformatics applies computational and information science techniques to a wide array of chemical problems, enabling the efficient management, analysis, and prediction of chemical data. For this compound, cheminformatics can facilitate the exploration of its chemical space, identify structural relationships, and predict properties based on its molecular structure. nih.govnih.gov

Virtual screening (VS) is a powerful cheminformatics technique used to computationally search large libraries of chemical compounds to identify those most likely to possess desired properties or activities. In the context of this compound, VS can be used to: nih.govwikipedia.orgmmsl.czresearchgate.netmdpi.com

Similarity Searching: Identify compounds structurally similar to this compound, which might share similar properties or biological activities based on the principle of "structure-activity relationship." This involves comparing molecular fingerprints or descriptors.

Pharmacophore Modeling: If a specific interaction profile is hypothesized for this compound, a pharmacophore model (a 3D arrangement of chemical features essential for activity) can be generated and used to search databases for new compounds that match this profile.

Molecular Docking (Structure-Based VS): Although specific protein targets for this compound's computational studies were not found in the public domain, if a potential target protein's 3D structure were available, molecular docking simulations could predict how this compound would bind to its active site, including its binding pose and affinity. This would be a crucial step in exploring its potential interactions. nih.govmmsl.czresearchgate.net

Illustrative Data: Computed Molecular Descriptors for this compound (from PubChem)

| Descriptor | Value |

| Molecular Weight ( g/mol ) | 251.29 |

| XLogP3 (Octanol-Water Partition Coefficient) | -0.5 |

| Topological Polar Surface Area (TPSA, Ų) | 61.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

Topological and graph-theoretic analyses provide a numerical description of a molecule's structure by representing it as a graph, where atoms are vertices and bonds are edges. These methods generate "topological indices" or "molecular descriptors" that quantify various aspects of molecular architecture, such as size, shape, branching, and cyclicity. arxiv.orgmdpi.comarxiv.orgmathoverflow.netvisnyk-odaba.org.ua

These indices are particularly valuable in Quantitative Structure-Property Relationship (QSPR) studies, where mathematical models are developed to predict physicochemical properties (e.g., boiling point, density, refractive index, solubility) directly from a molecule's structure. For this compound, such analyses could:

Quantify Structural Features: Provide numerical values that describe its unique xanthine (B1682287) scaffold and the attached dimethylaminoethyl chain.

Predict Physicochemical Properties: Based on established QSPR models, topological indices of this compound could be used to predict its solubility, volatility, or other bulk properties.

Facilitate Database Searching: Topological indices can serve as efficient filters for searching chemical databases for compounds with similar structural characteristics.

Illustrative Data: Hypothetical Topological Indices for this compound

| Topological Index | Value (Hypothetical) |

| Wiener Index | 650 |

| Randic Index | 3.15 |

| Balaban J Index | 1.88 |

Analytical Characterization Methodologies for Dimethazan

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of Dimethazan by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic compounds, including this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable.

For this compound, 1D NMR spectra, specifically proton (¹H NMR) and carbon-13 (¹³C NMR), are available and provide critical data. nih.gov

¹H NMR Spectroscopy would reveal the different proton environments in this compound. This includes the methyl protons on the purine (B94841) ring, the methylene (B1212753) protons in the ethyl linker, and the dimethylamino protons. The chemical shifts, integration values, and coupling patterns of these signals allow for the assignment of each proton to its specific location in the molecule. For instance, the methyl groups attached to nitrogen atoms on the purine ring would typically appear as sharp singlets, while the methylene protons in the ethyl chain would exhibit characteristic coupling patterns depending on their neighboring protons.

¹³C NMR Spectroscopy provides information on the carbon skeleton of this compound. It would show distinct signals for each unique carbon atom, including those in the purine ring, the methyl groups, and the ethyl linker. The chemical shifts of these carbon signals are indicative of their electronic environment (e.g., carbons adjacent to heteroatoms or in aromatic systems).

Two-dimensional (2D) NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignments and to establish through-bond and through-space correlations between protons and carbons. igntu.ac.inrsc.org COSY would show correlations between coupled protons, HSQC would correlate protons directly attached to carbons, and HMBC would reveal long-range (2-4 bond) correlations, providing crucial evidence for the connectivity of the purine core and the dimethylaminoethyl side chain.

A generalized representation of expected NMR spectroscopic data for a compound like this compound is provided below, illustrating the types of information obtained:

| NMR Technique | Information Provided | Expected Features for this compound |

| ¹H NMR | Proton environments, chemical shifts, integration, coupling patterns | Signals for N-CH₃, N(CH₃)₂, -CH₂CH₂- protons, and potentially aromatic protons if present in a substituted purine system. |

| ¹³C NMR | Carbon skeleton, chemical shifts | Signals for purine ring carbons, N-CH₃ carbons, N(CH₃)₂ carbons, and -CH₂CH₂- carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon connectivities | Confirmation of adjacent protons (COSY), direct C-H correlations (HSQC), and long-range C-H correlations (HMBC) to establish the overall molecular framework. igntu.ac.inrsc.org |

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the exact molecular formula.

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available. nih.gov

Molecular Weight Confirmation: The molecular ion peak ([M]+) in the mass spectrum directly corresponds to the molecular weight of this compound. For C₁₁H₁₇N₅O₂, the theoretical monoisotopic mass is 251.13822480 Da, which would be observed as the molecular ion in HRMS, confirming its elemental composition. nih.gov

Fragmentation Patterns: Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. The fragmentation pattern, a series of characteristic ions, provides structural insights by revealing the stable substructures and the ways in which the molecule breaks apart. For this compound, fragments corresponding to the purine core, the dimethylaminoethyl side chain, and their various cleavages would be observed, aiding in the confirmation of the proposed structure.

Vibrational and electronic spectroscopies, namely Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, offer complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation due to molecular vibrations. igntu.ac.in For a purine-2,6-dione (B11924001) derivative like this compound, key absorption bands would be expected:

Carbonyl (C=O) stretches: Strong absorption bands in the 1650-1750 cm⁻¹ region, characteristic of the amide and ketone carbonyl groups within the purine-2,6-dione core.

C-H stretches: Bands above 3000 cm⁻¹ for aromatic C-H (if any, though the purine ring has no free C-H at the 8-position in the given structure) and below 3000 cm⁻¹ for aliphatic C-H stretches (from the methyl and ethyl groups).

C-N stretches: Absorptions associated with the carbon-nitrogen bonds within the purine ring and the dimethylamino group. IR spectroscopy provides a rapid and effective method for confirming the presence of these key functional groups, supporting the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to detect chromophores, which are parts of a molecule responsible for absorbing light in the UV or visible region, typically due to conjugated pi-electron systems. spectroscopyeurope.comnih.govlibretexts.org

The purine ring system of this compound contains conjugated double bonds and heteroatoms, acting as a chromophore. This would result in characteristic absorption maxima (λmax) in the UV region. The specific λmax values and molar absorptivities (ε) can be used for qualitative identification and quantitative analysis of this compound in solution, following Beer-Lambert's Law. phosphortech.com UV-Vis is often used for concentration determination due to its high sensitivity.

Chromatographic Separation Techniques for this compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation, identification, and quantification of this compound. nih.govund.edu It is particularly effective for non-volatile or thermally labile compounds. This compound has been mentioned in the context of HPLC analysis. googleapis.comgoogleapis.com

Purity Assessment: HPLC is routinely used to determine the purity of this compound by separating it from any synthetic byproducts, starting materials, or degradation products. The area under the peak corresponding to this compound, relative to the total area of all peaks, provides a measure of its purity. researchgate.net

Identification: By comparing the retention time of a sample with that of a known this compound standard under identical chromatographic conditions, the presence of this compound can be confirmed.

Quantitative Analysis: HPLC can accurately quantify the amount of this compound in a sample. This is achieved by generating a calibration curve using known concentrations of this compound standards and then interpolating the concentration of the unknown sample.

Typical HPLC Parameters: Reversed-phase HPLC is commonly employed, utilizing C18 columns. Mobile phases often consist of mixtures of water and organic solvents (e.g., acetonitrile (B52724) or methanol), often with a buffer to control pH and optimize separation. Detection is typically performed using a UV detector, set at a wavelength where this compound absorbs strongly. nih.govresearchgate.net

A summary of typical HPLC applications for this compound is presented below:

| HPLC Application | Purpose | Key Parameters |

| Purity Analysis | Quantify this compound and detect impurities. | Reversed-phase C18 column, UV detection, acetonitrile/water mobile phase (gradient or isocratic). researchgate.net |

| Identification | Confirm presence of this compound in a sample. | Comparison of retention times with a known standard. |

| Quantification | Determine the concentration of this compound. | Calibration curve based on peak area of known standards. |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) offer complementary approaches for the analysis of this compound, particularly for preliminary assessments and specific applications.

Gas Chromatography (GC): GC is suitable for the analysis of volatile or thermally stable compounds. While this compound itself might be less volatile than some compounds, GC-MS data for this compound is available, indicating its applicability, possibly through derivatization if necessary to enhance volatility. nih.gov

Purity and Identification: GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time of this compound can be used for identification, and the peak area for quantitative analysis. Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful tool for both separation and definitive identification through mass spectral fragmentation patterns. chromatographyonline.comresearchgate.netresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective qualitative analytical technique widely used for monitoring reaction progress, assessing preliminary purity, and identifying compounds. This compound has been mentioned in the context of preliminary TLC analysis. googleapis.com

Qualitative Analysis: TLC involves spotting a sample onto a stationary phase (e.g., silica (B1680970) gel) coated on a plate, followed by elution with a suitable mobile phase. Compounds separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots.

Identification: The retention factor (Rf value) of this compound, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front, is characteristic under specific conditions and can be compared to a standard for identification.

Reaction Monitoring: TLC can be used to quickly check the completion of a reaction or the presence of starting materials and products.

Preliminary Purity Checks: It provides a visual indication of the number of components in a sample, offering a quick assessment of purity before more advanced techniques are employed. chromatographyonline.commdpi.com

A comparative overview of GC and TLC applications for this compound is provided below:

| Chromatographic Technique | Primary Application | Advantages | Limitations |

| Gas Chromatography (GC) | Purity assessment, identification (especially with MS coupling) | High separation efficiency, good for volatile/thermally stable compounds. chromatographyonline.comresearchgate.net | Requires volatility or derivatization; not suitable for thermally labile compounds. |

| Thin-Layer Chromatography (TLC) | Qualitative analysis, reaction monitoring, preliminary purity checks | Rapid, inexpensive, simple to perform, visual results. chromatographyonline.commdpi.com | Primarily qualitative, lower resolution than HPLC/GC, less precise quantification. |

X-ray Diffraction and Solid-State Analysis of this compound Polymorphs

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect in pharmaceutical development due to its profound impact on a drug's physical properties, including solubility, dissolution rate, stability, bioavailability, and manufacturing processes. justia.com X-ray Diffraction (XRD) is a primary analytical technique employed for the identification and characterization of these different crystalline forms.

Powder X-ray Diffraction (PXRD) is widely used for routine analysis of crystalline materials. It provides a unique "fingerprint" pattern for each crystalline phase, allowing for the identification of known polymorphs and the detection of new ones. The diffraction pattern, characterized by specific peak positions (2θ values) and intensities, is directly related to the arrangement of molecules within the crystal lattice. Differences in these patterns indicate distinct polymorphic forms. justia.com For a compound like this compound, if different polymorphic forms were to exist, PXRD would be instrumental in distinguishing between them.

Single-Crystal X-ray Diffraction (SCXRD) offers a more detailed understanding of the crystal structure. It can determine the precise atomic arrangement, unit cell parameters (a, b, c, α, β, γ), space group, and intermolecular interactions within a single crystal. This technique is invaluable for elucidating the molecular conformation and packing in the solid state, which underpins the unique properties of each polymorph. While specific SCXRD data for this compound polymorphs is not detailed in publicly available literature, such analysis would be crucial for comprehensive solid-state characterization.

Complementary solid-state analytical techniques are often used alongside XRD to provide a holistic view of polymorphic forms:

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow associated with transitions in materials as a function of temperature. Different polymorphs typically exhibit distinct melting points, enthalpies of fusion, and other thermal events (e.g., glass transitions, solid-solid phase transitions), making DSC a powerful tool for their detection and characterization.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to detect and quantify solvent molecules (solvates) or water molecules (hydrates) incorporated into the crystal lattice, which are specific types of polymorphic forms. It can also identify desolvation temperatures and degradation profiles. wikimedia.org

The investigation of this compound's solid-state forms would involve a systematic screening process to identify potential polymorphs, solvates, or amorphous forms. This would typically be followed by detailed characterization using a combination of PXRD, SCXRD (if suitable single crystals can be grown), DSC, and TGA to fully understand their structural and thermal properties. The absence of specific detailed research findings or data tables for this compound polymorphs in the provided search results suggests that such specific characterization data is not widely published.

Development of Standardized Analytical Protocols for this compound Quantification

The development of standardized analytical protocols is essential for the reliable and accurate quantification of any chemical compound, particularly in pharmaceutical contexts. These protocols ensure consistency, reproducibility, and comparability of results across different laboratories and batches. For this compound, establishing such protocols would be critical for its quality control and any potential research or application.

A common and highly effective technique for the quantification of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC) , often coupled with ultraviolet (UV) detection. justia.comgoogle.com HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase, while the UV detector quantifies the separated analyte by measuring its absorbance at a specific wavelength. Given that this compound is a xanthine (B1682287) derivative wikipedia.org, it is expected to have a UV chromophore, making HPLC-UV a suitable method for its quantification.

The development of a standardized HPLC method for this compound quantification would involve:

Method Development: Optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water mixtures with buffers), flow rate, column temperature, and detection wavelength to achieve adequate separation, sensitivity, and peak shape.

Method Validation: Once developed, the analytical method must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) or the U.S. Food and Drug Administration (FDA). nih.govrsc.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically demonstrated by a calibration curve.

Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found.

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-day variation).

Detection Limit (LOD): The lowest analyte concentration that can be reliably detected, but not necessarily quantified.

Quantification Limit (LOQ): The lowest analyte concentration that can be accurately and precisely quantified.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

While general mentions of HPLC methods are found in patents listing this compound as an example compound that could be analyzed justia.comgoogle.com, specific, validated analytical protocols with detailed research findings or data tables for the quantification of this compound itself are not available in the provided search results. The establishment of such protocols would be fundamental for any further scientific or pharmaceutical endeavors involving this compound.

Chemical Reactivity and Transformation Studies of Dimethazan

Stability and Degradation Kinetics under Varied Chemical Conditions

The stability of a chemical compound refers to its ability to resist decomposition or alteration over time under specific conditions. For compounds intended for various applications, understanding their degradation kinetics is paramount. Key factors influencing stability include pH, temperature, presence of oxygen, and ionic strength.

pH Stability: Studies would typically involve incubating Dimethazan in buffer solutions across a wide pH range (e.g., pH 1 to 10) at controlled temperatures. The degradation rate would be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify degradation products. For some compounds, degradation can follow apparent first-order kinetics, with stability often varying significantly with pH, sometimes exhibiting maximum stability at a specific pH value. nih.gov

Temperature Effects: Elevated temperatures accelerate chemical reactions, including degradation. Kinetic studies at various temperatures (e.g., 25°C, 40°C, 60°C) would allow for the determination of activation energy and prediction of shelf-life under different storage conditions.

Oxidative Stability: The presence of oxygen can lead to oxidative degradation, especially for compounds with susceptible functional groups. Studies would involve exposing this compound to oxygen under various conditions, potentially with and without the presence of pro-oxidants or antioxidants.

Note: Specific data tables detailing this compound's degradation rates, half-lives, or identified degradation products under varied chemical conditions are not available from the current information.

Photochemical and Thermal Transformations of this compound

Photochemical and thermal transformations are significant degradation pathways for many organic compounds, particularly those exposed to light or heat during storage, processing, or environmental release.

Photochemical Transformations: These reactions are initiated by the absorption of light energy, typically in the ultraviolet (UV) or visible spectrum. For xanthine (B1682287) derivatives, photo-oxidation or rearrangement reactions are possible. Studies would involve irradiating this compound solutions or solid samples with controlled light sources (e.g., UV lamps, simulated sunlight) and analyzing the resulting transformation products. Factors like light intensity, wavelength, and the presence of photosensitizers can influence the rate and pathway of photochemical degradation. For instance, photochemical transformations often involve radical intermediates, leading to various products like hydroxylated or dealkylated species. nih.govnih.gov

Thermal Transformations: These transformations occur due to heat energy. Beyond simple degradation, thermal stress can induce molecular rearrangements, polymerization, or decomposition into smaller volatile fragments. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques to study thermal behavior, identifying melting points, decomposition temperatures, and weight loss profiles. Prolonged exposure to high temperatures can lead to significant decomposition, especially for heat-sensitive compounds. google.com

Note: No specific data or detailed research findings on the photochemical or thermal transformation products or kinetics of this compound are available from the current information.

Reaction Mechanisms of this compound with Other Chemical Species

Understanding the reaction mechanisms of this compound with other chemical species is vital for predicting its behavior in mixtures, its compatibility with excipients, and its environmental fate. As a purine (B94841) derivative with a dimethylaminoethyl side chain, this compound possesses several potential sites for chemical reactions.

Hydrolysis: The amide bonds within the purine ring system or the tertiary amine group could be susceptible to hydrolysis, particularly under acidic or basic conditions. This would involve the addition of water, leading to cleavage of bonds and formation of new functional groups.

Oxidation: The nitrogen atoms and the alkyl chain could be targets for oxidation, leading to N-oxides or other oxidized products. Oxidizing agents commonly encountered include peroxides, molecular oxygen, and reactive oxygen species.

Nucleophilic/Electrophilic Reactions: Depending on the electronic properties of its functional groups, this compound could participate in nucleophilic or electrophilic reactions with various reagents. For example, the tertiary amine could act as a nucleophile.

Complexation: this compound might form complexes with metal ions or other organic molecules, which could affect its solubility, stability, or reactivity.

Note: No specific reaction mechanisms or experimental results detailing this compound's reactions with defined chemical species are available from the current information.

Investigation of Non-Biological Chemical Modifications and Byproducts

The identification of non-biological chemical modifications and byproducts is crucial for quality control, purity assessment, and understanding the complete chemical profile of a compound. These byproducts can arise from synthesis impurities, storage degradation, or interactions with packaging materials or other components in a formulation.

Impurity Profiling: Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and characterize impurities and degradation products. This involves comparing the chromatographic and spectral profiles of degraded samples with those of the pure compound.

Forced Degradation Studies: These studies involve intentionally subjecting the compound to extreme conditions (e.g., strong acids, bases, oxidizers, high heat, intense light) to accelerate degradation and generate a comprehensive profile of potential byproducts. This helps in understanding all possible degradation pathways and identifying potential impurities that might form under less extreme, but prolonged, conditions.

Byproduct Characterization: Once formed, byproducts are isolated and their structures elucidated to understand the chemical pathways leading to their formation. This information is critical for developing strategies to minimize their presence.

Note: No specific non-biological chemical modifications or identified byproducts of this compound are available from the current information.

Future Directions in Dimethazan Chemical Research

Innovations in Scalable and Efficient Dimethazan Synthesis

Future research in this compound synthesis will focus on developing methodologies that are not only efficient but also scalable and sustainable. The complex heterocyclic nature of the xanthine (B1682287) scaffold necessitates moving beyond traditional batch synthesis, which can be time-consuming and generate significant waste.

Key innovations will likely include:

Continuous Flow Chemistry : This approach offers numerous advantages for this compound synthesis, including enhanced reaction control, improved safety for handling hazardous reagents, and superior scalability. acs.orgrsc.orgsyrris.com By converting multi-step batch processes into a continuous, automated flow system, researchers can achieve higher yields and purity while reducing manual intervention and resource consumption. acs.orgsyrris.com A seven-step synthesis of the antibiotic linezolid (B1675486) has been successfully demonstrated using a multi-segment flow approach, showcasing the potential for complex molecules. rsc.orgresearchgate.net

Green Chemistry Principles : There is a growing emphasis on incorporating green chemistry to minimize the environmental impact of pharmaceutical synthesis. ispe.orgnih.govpfizer.comacs.orgmdpi.com For this compound, this will involve the use of safer, renewable solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes that maximize atom economy. ispe.orgnih.gov Techniques like biocatalysis, which uses enzymes to perform chemical transformations, offer high selectivity under mild conditions and can be instrumental in producing chiral this compound derivatives. mdpi.com

Advanced Catalysis : The development of novel catalysts, including precious metal catalysts like palladium and platinum or more sustainable alternatives like nickel, will be crucial. pfizer.com These catalysts can enable new types of bond formations on the xanthine scaffold, allowing for more efficient and novel derivatizations of this compound.

Table 1: Comparison of Synthesis Methodologies for this compound

| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry | Green Chemistry Approaches |

|---|---|---|---|

| Scalability | Poor to Moderate | High | Variable, often high |

| Safety | Lower (handling of unstable intermediates) | Higher (in-situ generation, small volumes) | Higher (use of less hazardous materials) |

| Efficiency | Moderate | High | High (e.g., biocatalysis) |

| Waste Generation | High | Low | Very Low |

| Reaction Control | Limited | Precise (temperature, pressure, mixing) | High (e.g., enzyme specificity) |

| Reproducibility | Moderate | High | High |

Development of Advanced Computational Tools for Xanthine Scaffold Engineering

Computational chemistry and artificial intelligence (AI) are set to revolutionize the way this compound analogs are designed. acs.orglondondaily.news These tools allow for the rapid in silico evaluation of vast numbers of potential structures, saving significant time and resources compared to traditional synthesis and testing. nih.gov

Future computational advancements will focus on:

AI and Machine Learning (ML) Models : AI-driven platforms can generate novel molecular structures with optimized, user-defined properties. acs.orglondondaily.newsnih.gov For this compound, ML models can be trained on existing data for xanthine derivatives to predict biological activities, pharmacokinetic properties, and potential toxicity. nih.govnih.gov This accelerates the identification of promising candidates for synthesis. nih.gov

De Novo Drug Design : Instead of modifying existing molecules, de novo design algorithms can build entirely new this compound analogs from scratch, tailored to fit a specific biological target. nih.govopenmedicinalchemistryjournal.com These tools explore a vast chemical space to propose novel, highly active, and synthesizable compounds. nih.gov

Molecular Docking and Simulation : Advanced simulation techniques can accurately predict how a this compound analog will bind to its target protein. openmedicinalchemistryjournal.com This provides crucial insights into the molecular interactions driving its biological effect, guiding the rational design of derivatives with improved potency and selectivity. nih.gov

Table 2: Key Computational Tools in this compound Research

| Computational Tool | Application in Xanthine Scaffold Engineering | Expected Outcome |

|---|---|---|

| Machine Learning (QSAR) | Predict biological activity and properties of new this compound analogs based on their structure. londondaily.news | Prioritization of high-potential candidates for synthesis, reducing experimental cost. |

| Generative AI Models | Design novel this compound structures with desired therapeutic profiles from the ground up. acs.orgnih.gov | Discovery of patentable and highly effective new chemical entities. |

| Molecular Docking | Simulate the binding of this compound derivatives to a target protein at the atomic level. openmedicinalchemistryjournal.com | Understanding of structure-activity relationships to guide lead optimization. |

| Molecular Dynamics | Simulate the movement and conformational changes of the this compound-protein complex over time. | Insight into binding stability and the mechanism of action. |

Establishment of Comprehensive Chemical Libraries of this compound Analogs

To fully explore the potential of the this compound scaffold, the creation of large and diverse chemical libraries is essential. vipergen.com These libraries serve as a critical resource for high-throughput screening campaigns to identify compounds with novel biological activities. vipergen.comwikipedia.org

The future in this area involves:

Diversity-Oriented Synthesis (DOS) : DOS is a strategy used to efficiently generate collections of structurally diverse and complex molecules. nih.govnih.govrsc.org Rather than creating many similar compounds, DOS aims to explore a wide range of chemical space by producing molecules with varied skeletons and stereochemistry. nih.govnih.gov Applying DOS to the this compound core will yield a library with significant structural novelty, increasing the chances of discovering unprecedented biological functions. rsc.org

Combinatorial Chemistry : Using automated, parallel synthesis techniques, combinatorial chemistry can rapidly produce large numbers of this compound analogs by systematically combining different chemical building blocks. This allows for a thorough exploration of structure-activity relationships around a validated hit compound.

Focused and Fragment-Based Libraries : In addition to diverse libraries, smaller, more focused libraries will be developed. wikipedia.org These may target specific protein families or be composed of smaller "fragments" of the this compound structure. Fragment-based screening can identify weak but highly efficient binding interactions, which can then be optimized into potent leads.

Interdisciplinary Approaches in this compound Chemical Sciences

Solving complex scientific challenges related to this compound will require breaking down traditional silos and fostering collaboration between different scientific disciplines. smu.edusolubilityofthings.com An interdisciplinary approach ensures that knowledge and techniques from various fields are integrated to achieve a common goal. lannettcdmo.comnih.gov

Key interdisciplinary collaborations will include:

Chemistry and Computational Biology : Chemists synthesizing new this compound analogs will work closely with computational biologists. ucsf.edupitt.edu The computational experts can model biological pathways and predict the effects of new compounds, providing invaluable guidance for the synthetic chemists. ucsf.edupitt.edu

Chemistry and Data Science : The large datasets generated from high-throughput screening and computational simulations require sophisticated analysis. Data scientists can apply advanced algorithms to identify hidden patterns and correlations, helping to extract actionable insights that drive the research forward. foonkiemonkey.co.uk

Chemistry and Chemical Engineering : As promising this compound candidates are identified, chemical engineers will play a crucial role in developing and optimizing large-scale manufacturing processes. acs.org Their expertise in reactor design, process control, and intensification is vital for making new discoveries accessible.

This synergistic approach, where chemists, biologists, computational scientists, and engineers collaborate, is fundamental to accelerating the pace of innovation in this compound research. lannettcdmo.comalcimed.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Linezolid |

| Nickel |

| Palladium |

| Platinum |

Q & A

Q. How can researchers address variability in this compound’s pharmacokinetic parameters across preclinical species?

- Methodological Answer : Use allometric scaling to extrapolate clearance and volume of distribution from rodents to humans. Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Validate predictions with in vivo studies in multiple species. Adjust for species-specific metabolic differences (e.g., CYP450 isoform expression) .

Data Management & Reporting

- Supporting Data : Raw spectra, chromatograms, and high-throughput screening results should be deposited in domain-specific repositories (e.g., ChEMBL for bioactivity data). Use standardized metadata templates (e.g., ISA-Tab) to enhance interoperability .

- Conflict Resolution : For contradictory findings, re-analyze original datasets using alternative statistical methods (e.g., Bayesian vs. frequentist approaches) and publish corrigenda if errors are identified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.